5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

Medicinal Chemistry PDE4 Inhibitors Conformational Analysis

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] (CAS 57290-47-8) is a spirocyclic heterocycle of molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol. It belongs to the pyrazolo[5,1-b][1,3]oxazine class, a scaffold extensively explored in phosphodiesterase (PDE) inhibitor programs, most notably in Pfizer's PDE4B patent family (WO2017145013).

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B8202125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN3C(=CC=N3)OC2
InChIInChI=1S/C9H12N2O/c1-3-9(4-1)6-11-8(12-7-9)2-5-10-11/h2,5H,1,3-4,6-7H2
InChIKeyUJANVOAGSJDAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] – Core Structural Identity & Procurement Classification


5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] (CAS 57290-47-8) is a spirocyclic heterocycle of molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol [1]. It belongs to the pyrazolo[5,1-b][1,3]oxazine class, a scaffold extensively explored in phosphodiesterase (PDE) inhibitor programs, most notably in Pfizer's PDE4B patent family (WO2017145013) [2]. Unlike the simpler 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core, this compound incorporates a cyclobutane spiro junction at the 6-position, imposing significant conformational restriction. It is commercially available from multiple vendors at purities up to 99% with analytical documentation (NMR, HPLC, GC) , and requires storage under inert atmosphere at 2–8°C .

Why 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] Cannot Be Replaced by Simpler Pyrazolo-Oxazine Analogs


The pyrazolo[5,1-b][1,3]oxazine scaffold is a privileged core in PDE4 inhibitor design, but substitutions that alter ring conformation and lipophilicity profoundly affect target engagement and selectivity [1]. The spiro cyclobutane motif in this compound enforces a defined three-dimensional shape that is absent in non-spiro analogs such as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (MW 124.14 g/mol) , directly influencing the vector of substituents from the 6-position. Without the spiro constraint, the conformational flexibility of the saturated oxazine ring can shift pharmacophoric elements away from the optimal geometry required for PDE4B isoform binding [1]. Even among spiro variants, the ring size matters: a cyclopropane analog (MW 194.19 g/mol for the 2'-carboxylic acid derivative) [2] exhibits a different spatial footprint and lipophilicity profile (XLogP3 0.7 for the acid form vs. 1.4 for the target cyclobutane base) [3]. Generic substitution would therefore alter both conformational pre-organization and physicochemical properties, risking loss of potency or selectivity in a structure–activity relationship (SAR) program.

Quantitative Differentiation Evidence: 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] vs. Closest Analogs


Conformational Restriction: Spiro Cyclobutane vs. Non-Spiro 6,7-Dihydro Core

The spiro cyclobutane ring in the target compound replaces the freely rotating C6 methylene groups of the standard 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold (CAS 1383675-84-0) [1]. This substitution reduces the number of rotatable bonds from 1 to 0 [2], locking the oxazine ring into a single dominant conformation. In Pfizer's PDE4B patent (WO2017145013), conformational pre-organization of the pyrazolo-oxazine core was critical for achieving PDE4B isoform selectivity over PDE4D [1]. The cyclobutane spiro center also increases the molecular weight from 124.14 g/mol (non-spiro) to 164.20 g/mol and raises the computed XLogP3 from approximately 0.5 (estimated for the non-spiro base) to 1.4 [3], which can improve membrane permeability for CNS targets.

Medicinal Chemistry PDE4 Inhibitors Conformational Analysis

Lipophilicity Tuning: Cyclobutane Spiro vs. Cyclopropane Spiro Analog

When comparing the target cyclobutane-spiro compound to its cyclopropane-spiro analog (spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid, CID 71777855), the target compound exhibits a higher computed lipophilicity: XLogP3 = 1.4 versus 0.7 for the cyclopropane acid [1]. The molecular weight of the target (164.20 g/mol) is lower than the cyclopropane acid (194.19 g/mol) [2]. While the carboxylic acid group on the cyclopropane analog contributes to the lower logP, the intrinsic ring size also affects lipophilicity: cyclobutane is more lipophilic than cyclopropane due to greater hydrocarbon surface area. In PDE4 CNS programs, a logP in the 1–3 range is often optimal for blood–brain barrier penetration, positioning the target compound favorably [3].

Lipophilicity Drug Design Spiro Scaffolds

Purity and Analytical Documentation: Procurement-Grade Comparison

Commercially, the target compound is offered at 99% purity with batch-specific analytical documentation (NMR, HPLC, GC) by Bidepharm , and at 99% purity with specified storage conditions (inert atmosphere, 2–8°C) by VWR . In contrast, the non-spiro core 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is listed without certified purity levels or batch QC on major databases, and the cyclopropane spiro acid analog typically appears at lower purities (~95%) from specialty suppliers . For procurement decisions in SAR programs, batch-to-batch consistency in purity and impurity profiles is essential to avoid confounding biological assay results.

Chemical Procurement Quality Control Batch Reproducibility

Optimal Scientific & Industrial Use Cases for 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]


PDE4B-Selective Inhibitor Lead Optimization

The spiro cyclobutane constraint enforces the bioactive conformation of the pyrazolo-oxazine core required for PDE4B isoform selectivity, as evidenced by the Pfizer patent family (WO2017145013) [1]. The target compound serves as a key intermediate or scaffold-hopping starting point for teams optimizing CNS-penetrant PDE4B inhibitors, where the measured XLogP3 of 1.4 positions it favorably for blood–brain barrier penetration [2].

Conformational SAR Studies in Heterocyclic Scaffolds

With zero rotatable bonds (versus one in the non-spiro analog) [3], this compound provides medicinal chemists with a rigid probe to isolate the contribution of oxazine ring conformation to target binding affinity. It can be directly compared with the cyclopropane spiro analog (XLogP3 0.7) [4] to deconvolute ring-size effects on potency and selectivity.

High-Reproducibility Biological Screening Campaigns

The availability of this compound at 99% purity with batch-specific NMR, HPLC, and GC documentation from reputable vendors makes it suitable for HTS or SAR panels where impurity-driven false positives must be minimized. The stable storage conditions (inert atmosphere, 2–8°C) support long-term compound management in institutional screening collections.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 164.20 g/mol, the compound fits within the rule-of-three guidelines for fragment libraries [5]. Its spirocyclic architecture introduces three-dimensionality absent in planar heterocycles, increasing the potential for novel binding interactions in fragment screens targeting PDE4 or related enzymes.

Quote Request

Request a Quote for 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.